

6-Bromo-7-chloroquinazolin-4-ol chemical properties

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Compound of Interest

Compound Name: 6-Bromo-7-chloroquinazolin-4-ol

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An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **6-Bromo-7-chloroquinazolin-4-ol**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

6-Bromo-7-chloroquinazolin-4-ol is a halogenated heterocyclic organic compound. Its core structure is based on quinazoline, a bicyclic aromatic heterocycle. The specific substitutions of bromine and chlorine atoms at positions 6 and 7, respectively, along with the hydroxyl group at position 4 (in its tautomeric form as quinazolin-4-one), define its chemical identity and influence its reactivity and biological potential.

Physicochemical Data

The key physicochemical properties of **6-Bromo-7-chloroquinazolin-4-ol** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	17518-95-5	[1][2]
Molecular Formula	C ₈ H ₄ BrClN ₂ O	[1][2][3]
Molecular Weight	259.49 g/mol	[1][2][3]
Purity	>95.0%	[1][3]
Physical Form	Solid	[3]
MDL Number	MFCD09907648	[1][2]
InChI Key	RTTTZYWVEGOBLI-UHFFFAOYSA-N	[3]
Storage Conditions	Sealed in a dry place at room temperature.	[1][2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-7-chloroquinazolin-4-ol** is not readily available in the provided search results, a general methodology can be inferred from the synthesis of its isomer, 7-bromo-6-chloro-4(3H)-quinazolinone, and other related quinazolinone derivatives.[4][5][6]

General Synthesis of Substituted Quinazolin-4-ones

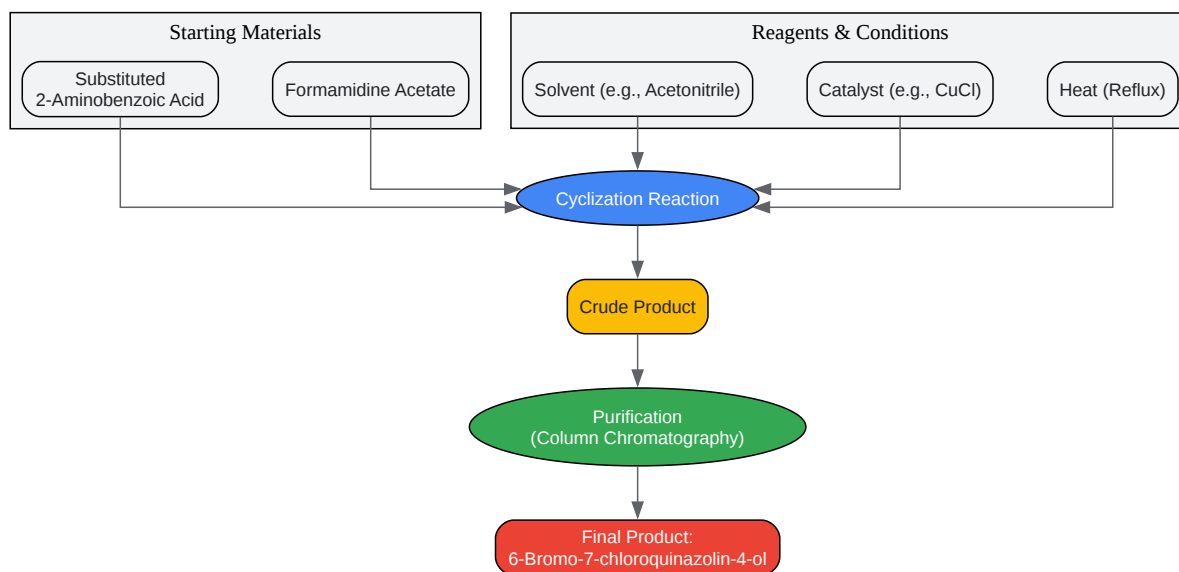
A common and effective method for synthesizing the quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

Example Protocol (based on synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone):[5]

- Starting Material: 2-amino-4-bromo-5-chlorobenzoic acid (a positional isomer of the required precursor).
- Reagents: Formamidine acetate, a copper catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and a polar aprotic solvent (e.g., acetonitrile, DMF).

- Procedure:
 - The substituted aminobenzoic acid, formamidine acetate, catalyst, and base are added to the solvent in a reaction vessel.
 - The mixture is heated under reflux and stirred for an extended period (e.g., 12-20 hours) to ensure the completion of the reaction.[\[5\]](#)
 - Reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.
 - The resulting crude product is then purified, typically using silica gel column chromatography, to yield the final quinazolinone product.[\[7\]](#)

This one-step reaction provides an efficient pathway to the quinazolinone scaffold, which is advantageous for industrial-scale production due to its simplicity and high potential yield.[\[5\]](#)



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Caption: Generalized workflow for the synthesis of a substituted quinazolin-4-one.

Biological Activity and Therapeutic Potential

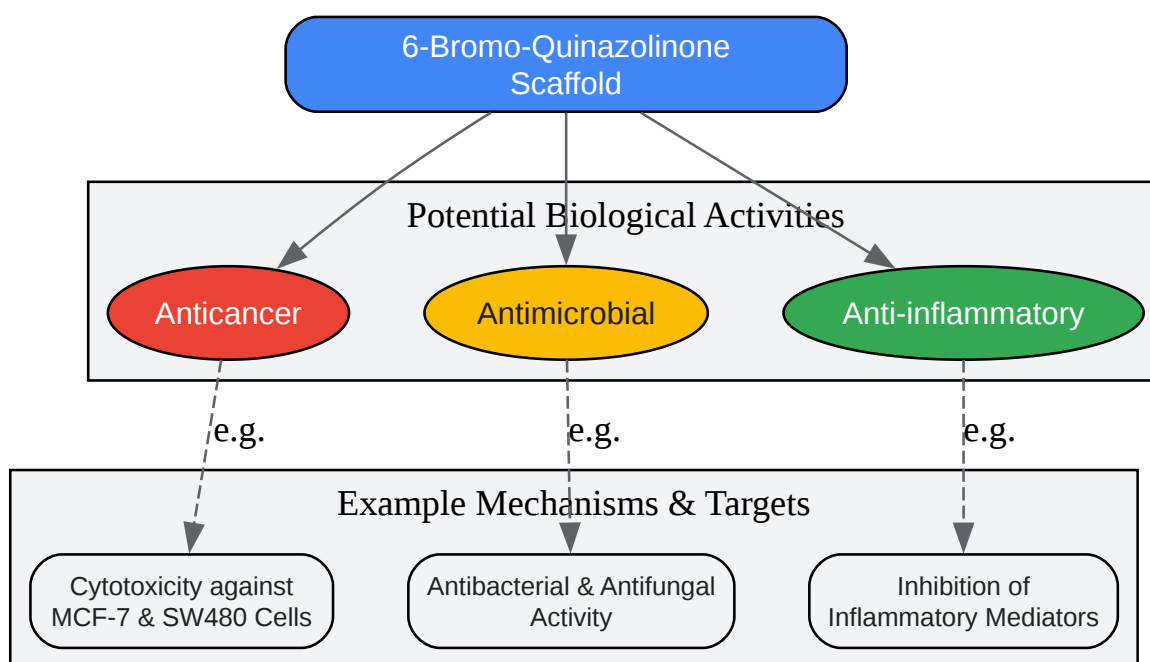
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9] While **6-Bromo-7-chloroquinazolin-4-ol** itself has not been extensively studied, its structural analogues have demonstrated significant potential in several therapeutic areas.

- **Anticancer Activity:** Various 6-bromo-quinazoline derivatives have shown potent cytotoxic effects against cancer cell lines.[4] For instance, certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were effective against MCF-7 (breast) and SW480

(colon) cancer cells, with molecular docking studies suggesting potential interaction with the Epidermal Growth Factor Receptor (EGFR).[6]

- **Antimicrobial Properties:** The 6-bromo-quinazolinone core is associated with significant antimicrobial activity. Different derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing efficacy against pathogens like *Staphylococcus aureus*, *Bacillus subtilis*, and various fungi.[8][9][10]
- **Anti-inflammatory Effects:** Some 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited good anti-inflammatory activity in animal models, comparable to standard drugs like ibuprofen.[10]

The presence of halogen atoms (bromine and chlorine) on the quinazoline ring is known to modulate the compound's lipophilicity and electronic properties, which can enhance its binding to biological targets and improve its overall pharmacological profile.



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Caption: Potential therapeutic applications of the 6-bromo-quinazolinone scaffold.

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